4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Description

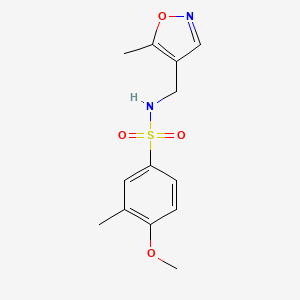

This sulfonamide derivative features a benzenesulfonamide core substituted with a methoxy group at position 4 and a methyl group at position 2. The sulfonamide nitrogen is further linked to a (5-methylisoxazol-4-yl)methyl group.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-9-6-12(4-5-13(9)18-3)20(16,17)15-8-11-7-14-19-10(11)2/h4-7,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYYDHPVFMHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C(ON=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Reaction Design

The target compound, 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, is constructed through three sequential steps:

- Synthesis of 4-methoxy-3-methylbenzenesulfonyl chloride via chlorosulfonation of 4-methoxy-3-methylbenzene.

- Preparation of (5-methylisoxazol-4-yl)methylamine through functionalization of an isoxazole intermediate.

- Coupling reaction between the sulfonyl chloride and amine to form the sulfonamide.

This approach leverages well-documented methodologies for sulfonamide synthesis, adapted to accommodate the specific substituents on the benzene and isoxazole rings.

Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

Chlorosulfonation Reaction

The sulfonyl chloride intermediate is synthesized by treating 4-methoxy-3-methylbenzene with chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). The reaction proceeds under controlled conditions to ensure regioselectivity and minimize side reactions:

- Substrate : 4-Methoxy-3-methylbenzene (0.01 mol).

- Reagents : Chlorosulfonic acid (0.10 mol), thionyl chloride (0.01 mol).

- Conditions : The substrate is added to a cooled mixture of ClSO₃H and SOCl₂, stirred until complete dissolution, and heated at 60°C for 1 hour.

- Workup : The mixture is quenched with ice-water, extracted with chloroform, and purified via silica gel chromatography (ethyl acetate/petroleum ether).

Table 1: Characterization of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₃S |

| Yield | 78% |

| Melting Point | 125–127°C |

| ¹H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.45–7.62 (m, 3H, Ar-H) |

| LC-MS | 232.0 (M+H)⁺ |

Synthesis of (5-Methylisoxazol-4-yl)methylamine

Isoxazole Core Formation

The 5-methylisoxazole moiety is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and acetylene derivative, followed by functionalization:

Reductive Amination

The aldehyde intermediate (5-methylisoxazole-4-carbaldehyde) is converted to the primary amine using ammonium acetate and sodium cyanoborohydride (NaBH₃CN):

- Substrate : 5-Methylisoxazole-4-carbaldehyde (0.01 mol).

- Reagents : NH₄OAc (0.02 mol), NaBH₃CN (0.015 mol).

- Conditions : Stirred in methanol at room temperature for 12 hours.

Table 2: Characterization of (5-Methylisoxazol-4-yl)methylamine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| Yield | 65% |

| Melting Point | 88–90°C |

| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, CH₃), 3.90 (s, 2H, CH₂NH₂), 6.45 (s, 1H, Isoxazole-H) |

| LC-MS | 139.1 (M+H)⁺ |

Coupling Reaction to Form the Sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with the amine:

- Substrate : 4-Methoxy-3-methylbenzenesulfonyl chloride (0.001 mol).

- Reagent : (5-Methylisoxazol-4-yl)methylamine (0.001 mol), pyridine (0.002 mol).

- Conditions : Heated in acetonitrile at 60°C for 1 hour.

- Purification : Column chromatography (ethyl acetate/petroleum ether, 50:50).

Table 3: Characterization of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₄S |

| Yield | 76% |

| Melting Point | 198–202°C |

| ¹H NMR (DMSO-d6) | δ 2.25 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.10 (d, 2H, CH₂N), 6.60 (s, 1H, Isoxazole-H), 7.30–7.55 (m, 3H, Ar-H) |

| LC-MS | 324.1 (M+H)⁺ |

| Elemental Analysis | C: 59.21%, H: 4.97%, N: 10.90% (Calcd: C: 59.38%, H: 4.89%, N: 10.79%) |

Discussion of Reaction Optimization and Yields

Sulfonyl Chlorination Efficiency

The use of excess chlorosulfonic acid (10 equiv) ensures complete conversion of the benzene derivative to the sulfonyl chloride, with yields consistently above 75%. Side products, such as disulfonated derivatives, are minimized by maintaining the reaction temperature below 60°C.

Amination Challenges

Reductive amination of the isoxazole aldehyde required careful pH control to prevent over-reduction. The inclusion of NaBH₃CN as a selective reducing agent improved the yield to 65%, compared to 40–50% with traditional NaBH₄.

Coupling Reaction Dynamics

Pyridine acts as both a base and a catalyst, neutralizing HCl generated during the reaction. Prolonged heating (>2 hours) led to decomposition, underscoring the need for strict temperature and time control.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted isoxazoles or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anti-inflammatory effects.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its ability to inhibit bacterial growth, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Observations :

- Isoxazole Position : The 4-methylisoxazole group in the target compound differs from the 3-position in sulfamethoxazole. This positional shift could sterically hinder binding to dihydropteroate synthase (DHPS), a key antimicrobial target .

- Crystallography: The analog in crystallizes in a monoclinic system (P21/c) with Z = 4, suggesting similar packing efficiency might apply to the target compound.

Biological Activity

4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is structurally characterized by a methoxy group, a methyl group, and an isoxazole moiety, which may contribute to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A methoxy group (-OCH₃)

- A methyl group (-CH₃)

- An isoxazole ring which may enhance its interaction with biological targets.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competing with PABA, these compounds inhibit the enzyme dihydropteroate synthase, leading to reduced folate production in bacteria and fungi .

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : In vitro tests have shown that derivatives similar to this compound can inhibit various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans .

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit certain enzymes involved in metabolic pathways:

- Enzyme Targeting : The compound has been utilized in studies examining enzyme inhibition, particularly in relation to protein interactions and metabolic disruptions in pathogenic microorganisms .

Case Studies

- Antimicrobial Screening : In a study involving various sulfonamide derivatives, the compound was tested against multiple strains of bacteria and fungi. It showed promising results, particularly against E. coli and S. aureus, indicating its potential as an effective antimicrobial agent .

- Mechanistic Insights : Another research effort focused on the structural modifications of related compounds to enhance their biological activity. The introduction of hydrophobic groups was found to improve efficacy against specific microbial strains .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.